molecular formula C16H15NO B7475610 Azetidin-1-yl-(2-phenylphenyl)methanone

Azetidin-1-yl-(2-phenylphenyl)methanone

Cat. No.: B7475610
M. Wt: 237.30 g/mol
InChI Key: HROAIRHPBMJRGH-UHFFFAOYSA-N
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Description

Azetidin-1-yl-(2-phenylphenyl)methanone is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) conjugated with a biphenylmethanone moiety. The biphenyl group may contribute to π-π stacking interactions in biological targets, a feature observed in kinase inhibitors and cannabinoid receptor modulators .

Properties

IUPAC Name

azetidin-1-yl-(2-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c18-16(17-11-6-12-17)15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROAIRHPBMJRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) Azetidin-1-yl-(2-bromo-1,3-thiazol-4-yl)methanone (CAS 919784-50-2)

  • Structure : Replaces the biphenyl group with a bromothiazole substituent.
  • Its molecular weight (calculated as ~273.1 g/mol for C₇H₇BrN₂OS) suggests moderate lipophilicity .

(b) 4-Amino-3-(1H-indol-1-yl)phenylmethanone

  • Structure : Features an indole and hydroxyphenyl group instead of azetidine and biphenyl.
  • Properties : Demonstrated anti-inflammatory and antifungal activity via ergosterol biosynthesis inhibition. Its ADMET profile indicates good oral bioavailability (log P ~3.5) and high intestinal absorption (>90%) .

(c) CB2 Receptor Modulators (e.g., JWH-015, AM1241)

  • Structure: Methanone cores linked to indole or naphthalene groups.
  • Properties: High selectivity for cannabinoid receptors; JWH-015 has a molecular weight of 311.4 g/mol and exhibits neuroprotective effects in preclinical models .

Thermal and Chemical Stability

  • Di(1H-tetrazol-5-yl)methanone oxime: Decomposes at 288.7°C, stabilized by intermolecular hydrogen bonds .
  • Azetidin-1-yl derivatives: Expected to exhibit lower thermal stability than aromatic methanones due to strain in the azetidine ring, though experimental data are lacking.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Azetidin-1-yl-(2-phenylphenyl)methanone (hypothetical) Azetidine, biphenyl C₁₆H₁₅NO 237.3 (calculated) Predicted moderate lipophilicity (log P ~3.0)
Azetidin-1-yl-(2-bromo-thiazol-4-yl)methanone Bromothiazole C₇H₇BrN₂OS 273.1 Electrophilic reactivity
4-Amino-3-indolylphenylmethanone Indole, hydroxyphenyl C₂₁H₁₆N₂O₂ 328.4 Antifungal activity (MIC: 2–8 µg/mL)

Table 2: Pharmacological Comparison

Compound Biological Target Activity (IC₅₀ or EC₅₀) Key Findings
JWH-015 Cannabinoid CB2 receptor EC₅₀ = 13.8 nM Neuroprotective in ALS models
AM1241 Cannabinoid CB2 receptor EC₅₀ = 3.4 nM Analgesic effects in neuropathic pain
[4-Amino-3-indolylphenyl]methanone Ergosterol synthesis IC₅₀ = 1.5 µM Fungal growth inhibition via CYP51 inhibition

Pharmacological Insights

  • Antifungal activity: Methanones targeting ergosterol synthesis (e.g., ) highlight the scaffold’s versatility against resistant fungal strains .

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